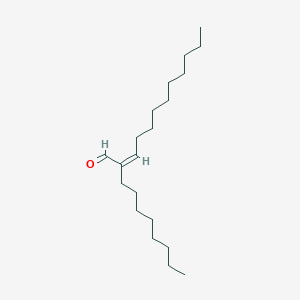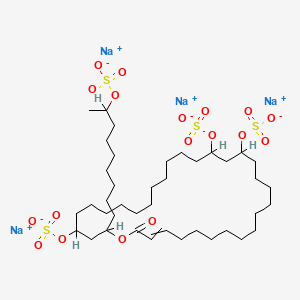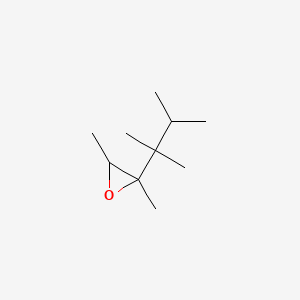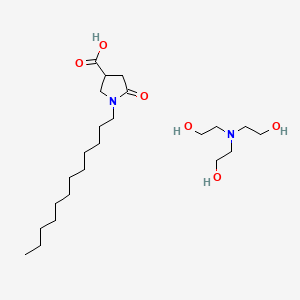
Einecs 302-379-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a white crystalline solid that is almost insoluble in water at normal temperature but soluble in organic solvents such as ethanol and dimethylformamide . It is primarily used in the field of sports science and drug development due to its ability to enhance sex hormones, improve muscle mass, and increase protein synthesis .
Méthodes De Préparation
The preparation of 9alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the synthesis reaction of androstenedione, where a hydroxyl group is added to introduce a substituent . The synthetic route involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
9alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated products.
Applications De Recherche Scientifique
9alpha-Hydroxyandrost-4-ene-3,17-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other steroidal compounds. In biology and medicine, it is studied for its effects on hormone levels and its potential therapeutic applications. In the field of sports science, it is used to enhance athletic performance by improving muscle mass and protein synthesis . Additionally, it is used in drug development for its potential to treat various medical conditions.
Mécanisme D'action
The mechanism of action of 9alpha-Hydroxyandrost-4-ene-3,17-dione involves its interaction with androgen receptors in the body. By binding to these receptors, it can modulate the expression of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved in its action include the androgen receptor signaling pathway, which plays a crucial role in regulating muscle mass and strength.
Comparaison Avec Des Composés Similaires
9alpha-Hydroxyandrost-4-ene-3,17-dione is unique compared to other similar compounds due to its specific hydroxylation pattern and its effects on hormone levels. Similar compounds include androstenedione, testosterone, and other synthetic androgens. Each of these compounds has distinct properties and applications, but 9alpha-Hydroxyandrost-4-ene-3,17-dione stands out for its specific use in enhancing athletic performance and its potential therapeutic applications .
Propriétés
Numéro CAS |
94108-39-1 |
|---|---|
Formule moléculaire |
C23H46N2O6 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;1-dodecyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H31NO3.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19;8-4-1-7(2-5-9)3-6-10/h15H,2-14H2,1H3,(H,20,21);8-10H,1-6H2 |
Clé InChI |
BZYBQHZXMHDHES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


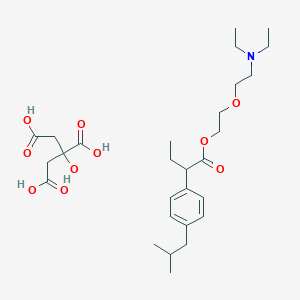


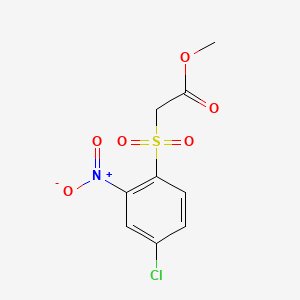
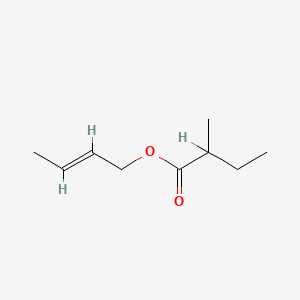
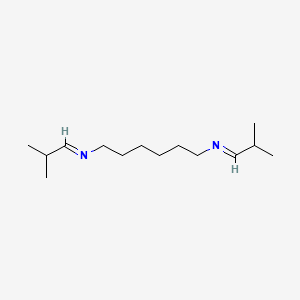
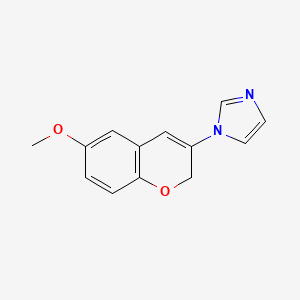
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)



